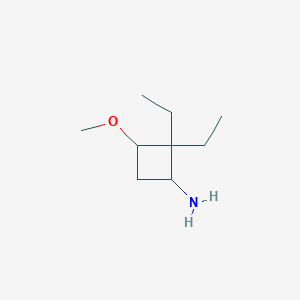

2,2-Diethyl-3-methoxycyclobutan-1-amine

Description

Properties

IUPAC Name |

2,2-diethyl-3-methoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-4-9(5-2)7(10)6-8(9)11-3/h7-8H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLMMZWSFWNWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(CC1OC)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2,2-Diethyl-3-methoxycyclobutanone

A common and effective method to prepare 2,2-Diethyl-3-methoxycyclobutan-1-amine is via reductive amination of the corresponding ketone, 2,2-diethyl-3-methoxycyclobutanone. This approach involves:

Step 1: Formation of Imine or Iminium Intermediate

The ketone reacts with ammonia or a primary amine source under controlled conditions to form an imine intermediate.Step 2: Reduction of Imine to Amine

The imine is subsequently reduced to the amine using hydride reducing agents such as sodium cyanoborohydride (NaBH3CN), sodium borohydride (NaBH4), or catalytic hydrogenation (H2 with a metal catalyst like Pd/C or Raney Nickel).

This method is favored for its selectivity and ability to produce primary amines with minimal side reactions. The reaction conditions (pH, temperature, solvent) are optimized to favor imine formation and prevent over-reduction or side reactions.

Alkylation and Etherification of Cyclobutane Precursors

Another route involves stepwise functionalization of a cyclobutane ring:

Starting Material: Cyclobutanone or cyclobutanol derivatives.

Alkylation: Introduction of the two ethyl groups at the 2-position can be achieved via alkylation reactions using ethyl halides under basic conditions or via organometallic reagents (e.g., Grignard reagents).

Etherification: The methoxy group at the 3-position can be introduced by nucleophilic substitution of a hydroxyl group with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Amination: The amine group at the 1-position can be introduced by substitution reactions or reductive amination as described above.

This multi-step approach allows for the precise installation of substituents but requires careful control of reaction conditions to avoid ring opening or rearrangement.

Catalytic Hydrogenation and Purification

Catalytic hydrogenation is often employed to reduce intermediates or to remove protecting groups. For example, hydrogenation over palladium on carbon (Pd/C) under elevated pressure and temperature can effectively reduce imines or nitro groups to amines. The hydrogenation conditions must be mild enough to avoid saturation of the cyclobutane ring or other undesired reductions.

Post-reaction, purification is typically achieved through distillation under reduced pressure or chromatographic methods to isolate the pure amine.

Research Findings and Data Summary

Notes on Stereochemistry and Purity

Though specific stereochemical details for this compound are limited, analogous cyclobutane amines demonstrate that stereochemical control is critical. Techniques such as chiral catalysts in reductive amination or stereoselective alkylation can be employed to favor desired isomers. Analytical methods including chiral HPLC and NMR spectroscopy (e.g., NOESY) are recommended to verify stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-3-methoxycyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

2,2-Diethyl-3-methoxycyclobutan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a subject of study in biological systems to understand its interactions and effects.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-3-methoxycyclobutan-1-amine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

2,2-Diethyl-3-methoxycyclobutan-1-ol: A closely related compound with a hydroxyl group instead of an amine group.

2,2-Diethylcyclobutan-1-amine: Lacks the methoxy group but shares the cyclobutane and amine structure.

Uniqueness

2,2-Diethyl-3-methoxycyclobutan-1-amine is unique due to the presence of both methoxy and amine groups on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

2,2-Diethyl-3-methoxycyclobutan-1-amine is a cyclic amine with the molecular formula C10H19N. Its unique structure, characterized by a cyclobutane ring substituted with diethyl and methoxy groups, positions it as a compound of interest in various biological and chemical applications. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may function as a ligand that binds to receptors or enzymes, thereby modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses, making it a candidate for further pharmacological exploration.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit notable pharmacological properties, including:

- Antimicrobial Activity : Some studies suggest that cyclic amines can demonstrate antimicrobial properties, potentially making them useful in combating bacterial infections.

- Cytotoxic Effects : Preliminary data indicate that this compound may have cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

- Neuropharmacological Effects : The structural characteristics of the compound may allow it to interact with neurotransmitter systems, warranting investigation into its effects on mood and cognition.

Data Summary Table

| Property | Description |

|---|---|

| Molecular Formula | C10H19N |

| Potential Activities | Antimicrobial, cytotoxic (cancer cells), neuroactive |

| Structure | Cyclobutane ring with diethyl and methoxy substitutions |

| Research Applications | Drug development for cancer therapy and antimicrobial agents |

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

- Nucleophilic Substitution : This method involves the reaction of a suitable precursor with diethylamine under controlled conditions to form the desired amine.

- Cyclization Reactions : Utilizing cyclization techniques can yield the cyclobutane structure effectively when starting from appropriate linear precursors.

Industrial Uses

In industrial contexts, this compound may serve as an intermediate in the synthesis of pharmaceuticals or specialty chemicals due to its unique structural features.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2,2-Diethyl-3-methoxycyclobutan-1-amine?

- Methodological Answer : Synthesis typically involves cyclization of precursors under controlled conditions. Key parameters include:

- Temperature : 80–120°C to favor ring closure without side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) to stabilize intermediates .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Analytical validation by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical for structural confirmation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl groups; δ 3.3–3.5 ppm for methoxy) and ¹³C NMR (δ 50–60 ppm for cyclobutane carbons) confirm substituent positions .

- Mass Spectrometry : HRMS (ESI⁺) identifies the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of methoxy group).

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C stretch) validate functional groups .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Storage Conditions : Under inert atmosphere (argon) at −20°C to prevent oxidation.

- Decomposition Risks : Exposure to light or moisture accelerates degradation; use amber vials with desiccants.

- Stability Testing : Monitor via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect impurities .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance bioactivity?

- Methodological Answer :

- Structural Modifications :

- Replace methoxy with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects.

- Introduce bulky substituents on the cyclobutane ring to alter steric interactions with target proteins .

- Screening Workflow :

In silico docking (AutoDock Vina) to predict binding affinity to biological targets (e.g., GPCRs).

In vitro assays (e.g., enzyme inhibition, cell viability) to prioritize candidates .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability.

- Data Validation :

| Source of Discrepancy | Mitigation Strategy |

|---|---|

| Impurity interference | Purify via preparative HPLC (>99% purity) |

| Cell line variability | Use isogenic cell models (e.g., CRISPR-edited lines) |

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Q. How can the pharmacokinetic profile (ADME) of this compound be optimized for in vivo studies?

- Methodological Answer :

- Absorption : Introduce logP modifiers (e.g., PEGylation) to enhance membrane permeability.

- Metabolism : Use LC-MS/MS to identify major metabolites in hepatocyte incubations; block metabolic hotspots via deuteration .

- In vivo Models : Administer to rodents (IV/PO routes) and measure plasma half-life using UHPLC-QTOF .

Q. What experimental approaches elucidate the stereochemical effects of this compound?

- Methodological Answer :

- Enantiomer Synthesis : Resolve racemic mixtures via chiral chromatography (Chiralpak IA column) or asymmetric catalysis .

- Biological Impact : Compare IC₅₀ values of enantiomers in target assays (e.g., kinase inhibition).

- Computational Modeling : Density functional theory (DFT) to predict enantiomer-protein binding dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.